N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate reagents. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . These intermediates can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
Scientific Research Applications
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, some imidazopyridine derivatives have been shown to inhibit enzymes such as phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival . The compound may also interact with other cellular targets, leading to its observed biological effects.
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H15N5/c1-9-10(8-15-12-13-5-6-14-12)17-7-3-2-4-11(17)16-9/h2-4,7H,5-6,8H2,1H3,(H2,13,14,15) |
InChI Key |
UDKXMEUMOGKINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC3=NCCN3 |
Origin of Product |
United States |
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